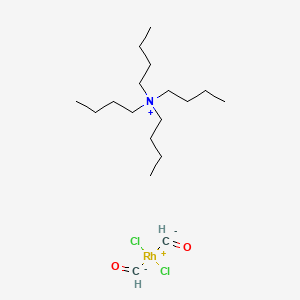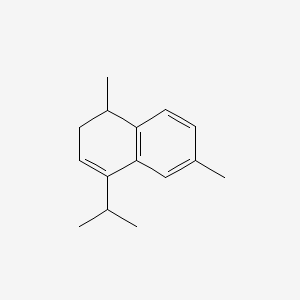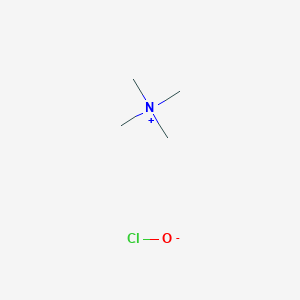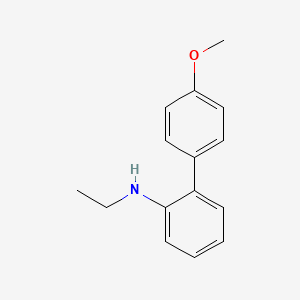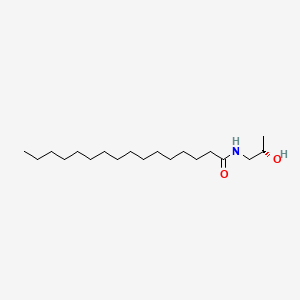
Palmitic monoisopropanolamide, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palmitic monoisopropanolamide, (S)-, also known as (S)-2-Hydroxypropyl palmitamide, is a compound with the molecular formula C19H39NO2 and a molecular weight of 313.5185 g/mol . It is a derivative of palmitic acid, a common saturated fatty acid found in various natural sources such as palm oil, meat, and dairy products . This compound is characterized by its specific stereochemistry, having one defined stereocenter .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of palmitic monoisopropanolamide, (S)-, typically involves the reaction of palmitic acid with isopropanolamine. The process generally requires a heating synthesis reaction in the presence of a solid metal oxide catalyst . The reaction conditions include maintaining an elevated temperature to facilitate the formation of the amide bond between the palmitic acid and isopropanolamine.
Industrial Production Methods
Industrial production methods for palmitic monoisopropanolamide, (S)-, are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The choice of catalysts and reaction parameters is crucial to achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Palmitic monoisopropanolamide, (S)-, can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen, reducing the compound to its corresponding alcohol or amine.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield hydroxylated derivatives, reduction may produce alcohols or amines, and substitution reactions may result in halogenated or alkylated compounds.
Applications De Recherche Scientifique
Palmitic monoisopropanolamide, (S)-, has several scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying amide bond formation and reactivity.
Biology: It is investigated for its potential biological activities, including its role in lipid metabolism and cell signaling pathways.
Industry: It is utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of palmitic monoisopropanolamide, (S)-, involves its interaction with specific molecular targets and pathways. It is known to interact with cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptors (PPARα, PPAR-δ, PPAR-γ), and transient receptor potential vanilloid type-1 (TRPV1) channels . These interactions modulate various physiological processes, including inflammation, pain perception, and lipid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Palmitoylethanolamide (PEA): A well-known compound with anti-inflammatory and neuroprotective properties.
Stearic monoisopropanolamide: Similar in structure but derived from stearic acid instead of palmitic acid.
Oleic monoisopropanolamide: Derived from oleic acid, differing in the degree of unsaturation.
Uniqueness
Palmitic monoisopropanolamide, (S)-, is unique due to its specific stereochemistry and its distinct interaction with molecular targets. Its ability to modulate multiple pathways makes it a versatile compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
179951-57-6 |
|---|---|
Formule moléculaire |
C19H39NO2 |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
N-[(2S)-2-hydroxypropyl]hexadecanamide |
InChI |
InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18(2)21/h18,21H,3-17H2,1-2H3,(H,20,22)/t18-/m0/s1 |
Clé InChI |
VQNMGLLFMPXVFN-SFHVURJKSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)NC[C@H](C)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


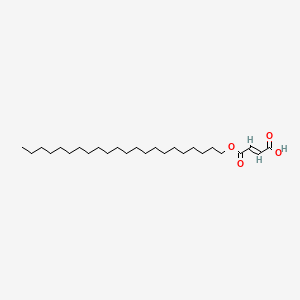

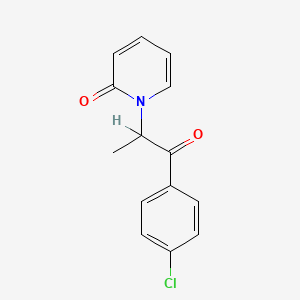
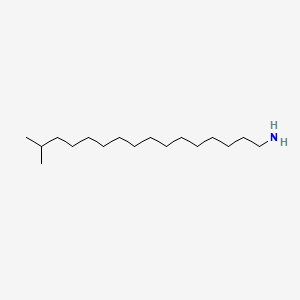
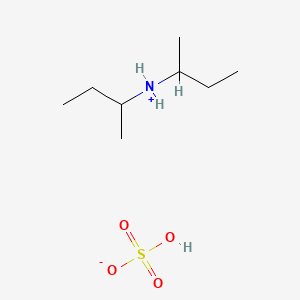
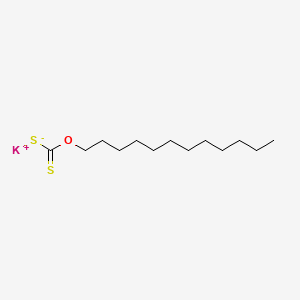
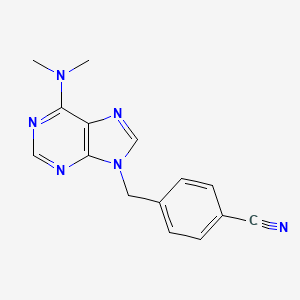
![Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate](/img/structure/B12662011.png)

